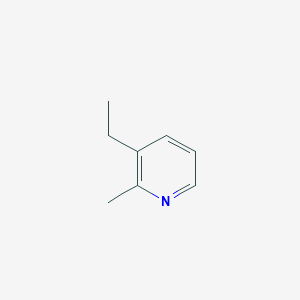

3-Ethyl-2-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKDGABMFBCSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074841 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-59-2, 27987-10-6 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PICOLINE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 3 Ethyl 2 Methylpyridine and Substituted Pyridines

Established Industrial Synthesis Routes

Traditional industrial syntheses of pyridine (B92270) derivatives often rely on robust and scalable reactions, such as condensation and cyclization, followed by functional group modifications like catalytic hydrogenation.

Condensation and Cyclization Reactions in 5-Ethyl-2-methylpyridine (B142974) Production

A prominent industrial method for producing 5-ethyl-2-methylpyridine involves the condensation of paraldehyde (B1678423), a trimer of acetaldehyde (B116499), with ammonia (B1221849). wikipedia.org This reaction efficiently assembles the pyridine ring from simple, readily available precursors. wikipedia.org The process is typically carried out under pressure and at elevated temperatures. orgsyn.org

The general transformation can be represented as: 4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O wikipedia.org

This method is a variation of the Chichibabin pyridine synthesis, which is a well-known strategy for constructing pyridine rings. The reaction of acetaldehyde with an aqueous ammonium (B1175870) salt solution in a pressure reactor is a common approach. google.com Various ammonium salts can be used, with ammonium phosphate (B84403) dibasic often being preferred due to its buffering capacity and thermal stability. The reaction mechanism proceeds through the formation of enamine intermediates, which then undergo cyclization and subsequent dehydrogenation to form the aromatic pyridine ring.

| Parameter | Range | Optimal Value |

| Temperature | 180–270°C | 200–250°C |

| Pressure | 335–450 psig | 400 psig |

| Ammonium Salt | (NH₄)₂HPO₄, NH₄OAc | (NH₄)₂HPO₄ (pH 8.2) |

| Molar Ratio (Salt:Aldehyde) | 0.5:1 – 3:1 | 2:1 |

| Reaction Time | 50–120 minutes | 90 minutes |

This table summarizes typical industrial conditions for the synthesis of 2-methyl-5-ethylpyridine.

Catalytic Hydrogenation Approaches for Pyridine Derivatives

Catalytic hydrogenation is a fundamental technique for the reduction of the pyridine ring to produce piperidine (B6355638) derivatives. researchgate.net This process is crucial for accessing a wide range of saturated nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov

The hydrogenation of pyridines can be challenging and often requires harsh conditions, such as high pressures and temperatures, particularly when performed without acid activation. researchgate.netnih.gov The protonation of the pyridine ring in acidic media facilitates the reduction but can also lead to issues like increased waste and reactor corrosion. nih.gov

Commonly used heterogeneous catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C). researchgate.netcjcatal.com Studies have shown that the activity of these catalysts can vary depending on the specific pyridine derivative and reaction conditions. For instance, 5% Ru/C has demonstrated high activity and selectivity for the hydrogenation of pyridine to piperidine. cjcatal.com The reactivity of different substituted pyridines towards hydrogenation can be influenced by electronic factors. cjcatal.com

An auxiliary-based method has been developed for the asymmetric hydrogenation of substituted pyridines, allowing for the stereoselective formation of piperidines. dicp.ac.cn This approach utilizes a chiral oxazolidinone auxiliary attached to the pyridine ring, which directs the hydrogenation to produce a specific enantiomer of the piperidine product. dicp.ac.cn

Novel and Green Synthetic Strategies

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. jocpr.comresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. jocpr.comresearchgate.netrsc.orgrsc.orgtandfonline.com The advantages of microwave irradiation include rapid heating, reduced reaction times, and often cleaner reaction profiles with fewer side products. jocpr.com

For example, the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone, can be significantly improved by using microwave heating. researchgate.net This allows the reaction to be carried out in a single step with high regioselectivity and in better yields compared to conventional heating methods. researchgate.net Similarly, one-pot, three-component reactions for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines have been developed using microwave irradiation, offering short reaction times and good to very good yields. rsc.org

Environmentally Benign Catalytic Systems in Pyridine Synthesis

The development of environmentally friendly catalytic systems is a key focus in green chemistry. organic-chemistry.orgbeilstein-journals.org This includes the use of solid acid catalysts, reusable catalysts, and reactions conducted in greener solvents like water. organic-chemistry.orgbeilstein-journals.orgacs.org

A bifunctional catalyst system consisting of palladium on carbon and K-10 montmorillonite (B579905) has been used for the one-pot synthesis of substituted pyridines. organic-chemistry.org This system combines the cyclization step, catalyzed by the solid acid, with the oxidative aromatization step, catalyzed by palladium, in a single operation. organic-chemistry.org This approach reduces waste and improves atom economy. organic-chemistry.org Another green approach involves the use of phosphotungstic acid (HPW) as a catalyst for the Groebke–Blackburn–Bienaymé three-component reaction to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org This method is notable for its low catalyst loading, high yields, and the use of ethanol (B145695) as a solvent under microwave heating. beilstein-journals.org

The use of water as a solvent in the amination of polyhalogenated pyridines represents another significant advancement in environmentally benign synthesis. acs.org This method avoids the use of palladium catalysts and excess amino sources, providing a more sustainable route to 2-aminopyridine (B139424) derivatives. acs.org

One-Pot Multicomponent Reactions for Pyridine Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. rsc.orgmdpi.comacs.orgbohrium.com This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. acs.orgbohrium.com

Various MCRs have been developed for the synthesis of pyridine and its fused derivatives. rsc.orgmdpi.comacs.org For example, a facile one-pot synthesis of substituted pyridines has been achieved through the multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. rsc.org This method is characterized by its mild reaction conditions, simple execution, and good product yields. rsc.org

Another example is the one-pot synthesis of tetrasubstituted hexahydroimidazo[1,2-a]pyridines from cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds, catalyzed by acetic acid under ambient conditions. acs.org This reaction demonstrates excellent atom economy and selectivity, constructing two new cycles and four new bonds in a single transformation. acs.org The development of such MCRs is a continuous effort in organic synthesis, aiming for more efficient and sustainable routes to valuable heterocyclic structures. bohrium.com

Derivatization and Functionalization Techniques for 3-Ethyl-2-methylpyridine and Substituted Pyridines

The functionalization of pyridine rings is a cornerstone of synthetic organic chemistry, enabling the creation of a vast array of molecules with applications in pharmaceuticals and materials science. Methylpyridines, such as 2-methylpyridine (B31789), serve as common starting materials for the synthesis of more complex derivatives like this compound. The strategic introduction of substituents onto the pyridine core is achieved through various derivatization techniques, including metalation, alkylation, and cyclization reactions.

Metalation-Based Synthetic Transformations of Methylpyridine Derivatives

Metalation, specifically deprotonative lithiation, is a powerful strategy for the functionalization of pyridine derivatives. However, the inherent electron-deficient (π-deficient) nature of the pyridine ring makes it susceptible to competing nucleophilic addition reactions by organolithium reagents. acs.org The chemoselectivity and regioselectivity of the metalation are therefore highly dependent on the reagents and reaction conditions used. acs.orgresearchgate.net

Mixed-metal aggregates, such as those formed from n-butyllithium (nBuLi) and lithium aminoalkoxides, have emerged as highly effective "unimetallic superbases" for the selective deprotonation of pyridine derivatives in non-coordinating solvents. acs.orgresearchgate.net A study on the metalation of 2-chloropyridine (B119429) using a combination of nBuLi and (S)-(−)-N-methyl-2-pyrrolidinylmethoxide (LiPM) demonstrated that the type of aggregate formed is crucial for the reaction outcome. Theoretical calculations suggest that dimeric aggregates tend to lead to nucleophilic addition, whereas tetrameric aggregates favor the desired α-lithiation (deprotonation at the carbon adjacent to the nitrogen). acs.org The higher basicity of the tetrameric superbase complex allows for deprotonation to occur preferentially over nucleophilic attack. acs.orgresearchgate.net

The choice of solvent and temperature also plays a critical role. For instance, in the lithiation of 2-methoxypyridine (B126380) with a n-BuLi-LiDMAE (lithium N,N-dimethylaminoethoxide) system, performing the reaction in hexane (B92381) at 0°C leads to the desired 6-substituted product, though often accompanied by a dihydropyridine (B1217469) byproduct from nucleophilic addition. researchgate.net Lowering the temperature can suppress this side reaction. acs.org These principles are directly applicable to methylpyridine derivatives, where the methyl group can influence the site of metalation. The resulting lithiated pyridine can then be treated with various electrophiles to introduce a wide range of functional groups. researchgate.net

Table 1: Effect of Stoichiometry on the Metalation of 2-Chloropyridine with nBuLi-LiPM

| Entry | Equivalents of BuLi-LiPM | Conversion (%) | Product Yield (%) | Nucleophilic Addition (%) |

|---|---|---|---|---|

| 1 | 1 | 55 | 50 | 5 |

| 2 | 2 | >98 | 95 | <2 |

| 3 | 3 | >98 | >98 | <1 |

This table is based on data for 2-chloropyridine, illustrating the principle that increasing reagent equivalents improves yield and selectivity in metalation reactions, a concept applicable to methylpyridine derivatives. acs.org

Specific Substituent Introduction Methods via Alkylation and Cyclization Reactions

The introduction of alkyl groups, such as the ethyl group in this compound, and the construction of the pyridine ring itself are achieved through a variety of alkylation and cyclization methodologies.

Alkylation Reactions

Direct alkylation of a pre-formed pyridine ring is a common strategy. Classical methods like the Friedel-Crafts reaction can be adapted for this purpose. For example, this compound can be synthesized by reacting 2-methylpyridine with an ethylating agent like ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires elevated temperatures (80–120°C) and provides moderate selectivity for the 3-position.

More modern approaches offer greater control and broader substrate scope. Regiodivergent alkylation can be achieved using alkyllithium clusters, allowing for the selective introduction of alkyl groups at either the C2 or C4 position of the pyridine ring. acs.org Other advanced methods include:

Vicarious Nucleophilic Substitution (VNS): This method allows for the alkylation of electrophilic pyridines, such as nitropyridines, using sulfonyl-stabilized carbanions. acs.org

Cross-Coupling Reactions: B-alkyl Suzuki cross-coupling reactions of 2-pyridyl ammonium salts provide a route to functionalized 2-alkylpyridines. organic-chemistry.org

Addition to Pyridine N-oxides: Grignard reagents can be added to pyridine N-oxides, which, after subsequent treatment, yield 2-substituted pyridines. organic-chemistry.org

Cyclization Reactions

Cyclization reactions build the pyridine ring from acyclic precursors. The Chichibabin pyridine synthesis is a foundational method that involves the condensation of aldehydes and ammonia. researchgate.netorgsyn.org An adaptation of this reaction, using paraldehyde (a trimer of acetaldehyde) and ammonia under acidic conditions, can be optimized to produce this compound. The mechanism involves the formation of β-aminocrotonaldehyde, which then undergoes an intramolecular aldol (B89426) condensation to form the pyridine ring.

Alternative cyclization strategies provide access to a diverse range of substituted pyridines:

Cascade Reactions: A palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization of N-iminopyridinium ylides with alkenyl iodides produces 2-substituted pyrazolo[1,5-a]pyridines. researchgate.net

One-Pot C-H Activation/Cyclization: Highly substituted pyridines can be synthesized from α,β-unsaturated imines and alkynes through a one-pot sequence involving C-H alkenylation, electrocyclization, and aromatization. osti.gov

Vapor-Phase Catalysis: A gas-phase method reacting 2-methylpyridine with ethanol over a silicon dioxide catalyst at high temperatures (300–400°C) yields this compound with good selectivity by minimizing N-alkylation byproducts.

Table 2: Comparison of Synthetic Routes to Ethyl-Methyl-Pyridines

| Method | Starting Materials | Key Reagents/Catalysts | Product | Reported Yield/Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Methylpyridine, Ethyl chloride | AlCl₃ | This compound | ~45% selectivity |

| Chichibabin Synthesis | Paraldehyde, Ammonia | Phosphoric acid | This compound | 38–42% yield |

| Vapor-Phase Catalysis | 2-Methylpyridine, Ethanol | SiO₂/MgO/K₂O | This compound | 70% selectivity |

Mechanistic Investigations of 3 Ethyl 2 Methylpyridine Reactivity

Oxidative Reaction Mechanisms

The oxidation of pyridine (B92270) derivatives, including 3-ethyl-2-methylpyridine, is a critical area of study, spanning from atmospheric degradation pathways to the synthesis of valuable chemical feedstocks. The reaction mechanisms are highly dependent on the oxidant and reaction conditions.

The atmospheric fate of volatile organic compounds like pyridine derivatives is primarily determined by their reactions with photochemically generated oxidants. The principal daytime oxidant is the hydroxyl radical (•OH), while the nitrate (B79036) radical (NO₃) can be a significant oxidant during nighttime. mdpi.com

While specific kinetic data for this compound is not extensively documented, the general mechanism for alkylpyridines involves either hydrogen abstraction from the alkyl groups or radical addition to the aromatic ring. Theoretical studies on similar molecules, such as methyl methacrylate (B99206), indicate that radical addition is often a barrierless and highly exothermic process. mdpi.com For alkylpyridines, the presence of electron-donating alkyl groups activates the ring, making it susceptible to attack. The atmospheric lifetime of these compounds is determined by the rate constants of their reactions with these radicals and the atmospheric concentration of the radicals themselves. mdpi.com For instance, the lifetime of methyl methacrylate with respect to •OH is estimated to be around 3 hours, indicating rapid removal near emission sources. mdpi.com

The reaction with NO₃ radicals, though often slower, can become the dominant loss pathway at night or in polluted areas with high NOx concentrations. mdpi.comnih.gov The initial reaction involves the formation of a NO₃-adduct, which then reacts with atmospheric O₂ to form organic peroxy radicals, leading to a cascade of reactions that can contribute to the formation of secondary organic aerosols and other atmospheric pollutants. mdpi.com

Controlled oxidation is a cornerstone of industrial chemistry for converting simple building blocks into high-value products. In the context of pyridine derivatives, the most notable process is the synthesis of nicotinic acid (Niacin, Vitamin B3). Industrially, nicotinic acid is produced predominantly through the oxidation of a related isomer, 5-ethyl-2-methylpyridine (B142974) (MEP), with nitric acid. mdpi.comresearchgate.netresearchgate.net This process, often referred to as the Lonza process, is highly selective despite its harsh conditions. chimia.ch

Reaction Scheme for MEP Oxidation: 5-Ethyl-2-methylpyridine + 9[O] → Nicotinic Acid + 2CO₂ + 3H₂O chimia.ch

While this method is efficient, it raises environmental concerns due to the use of nitric acid at high temperatures and the generation of nitrous oxide (N₂O), a potent greenhouse gas. mdpi.comresearchgate.net This has spurred research into greener alternatives, including gas-phase oxidation and enzymatic processes. mdpi.comnih.gov For example, the gas-phase catalytic oxidation of 3-methylpyridine (B133936) (3-picoline) represents a more atom-economical route. chimia.ch Enzymatic synthesis using nitrilases to convert 3-cyanopyridine (B1664610) to nicotinic acid offers a sustainable alternative under mild conditions, achieving high conversion rates. nih.gov

| Feedstock | Oxidant/Method | Key Conditions | Product | Selectivity/Yield | Reference |

| 5-Ethyl-2-methylpyridine (MEP) | Nitric Acid (liquid phase) | High Temperature & Pressure | Nicotinic Acid | >70-80% | researchgate.netchimia.ch |

| 3-Methylpyridine | Nitric Acid (liquid phase) | Atmospheric Pressure | Nicotinic Acid | >80% | researchgate.net |

| 3-Methylpyridine | O₂ (gas phase, catalytic) | 280–500 °C, V₂O₅ catalyst | 3-Cyanopyridine | - | mdpi.com |

| 3-Cyanopyridine | Nitrilase (enzymatic) | Optimized culture conditions | Nicotinic Acid | 100% conversion | nih.gov |

This table showcases various routes to nicotinic acid, highlighting the industrial importance of oxidizing substituted pyridines.

Nucleophilic Aromatic Substitution Studies

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, a key reaction for introducing functional groups, particularly amines.

The Tschitschibabin (Chichibabin) reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂). cdnsciencepub.com The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine ring. In general, amination occurs preferentially at the C2 (α) or C4 (γ) positions. If these positions are occupied, substitution may occur at C6. cdnsciencepub.com

For 3-substituted pyridines, amination typically occurs at the C2 position. cdnsciencepub.com However, historical claims suggested that the amination of 5-ethyl-2-methylpyridine yielded the 4-amino derivative, which was used as evidence for a pyridyne elimination-addition mechanism. cdnsciencepub.com Subsequent, more rigorous studies have refuted this, confirming that amination of 5-ethyl-2-methylpyridine and the related 2-methyl-5-n-propylpyridine occurs at the C6 position, which is the expected outcome for direct nucleophilic attack. cdnsciencepub.com The directing effects of the substituents and the stability of the intermediate σ-complex govern the reaction's outcome, ruling out the intervention of a pyridyne intermediate as the major pathway. cdnsciencepub.com Modern variations of the Tschitschibabin reaction utilize reagents like a NaH-iodide composite to achieve amination under milder conditions. researchgate.net

Beyond the classic Tschitschibabin conditions, various pathways exist for the amination of pyridine derivatives. These methods aim to improve yields, expand the substrate scope, and employ milder conditions. The synthesis of substituted pyridines can be achieved through condensation, cyclization, and rearrangement reactions involving aldehydes, ketones, and ammonia (B1221849) or amines. nih.gov Copper-based catalysts have been shown to facilitate the amination of lignin-derived monomers, which can be transformed into pyridine bases. nih.gov

Reductive amination provides another route. For instance, 5-ethyl-2-methylpyridine borane (B79455) complex has been reported as a useful reagent for the reductive amination of ketones and aldehydes. researchgate.net This highlights the utility of pyridine derivatives not just as substrates but also as reagents in organic synthesis. The development of catalytic systems, such as those based on palladium or copper, allows for the amination of a wide range of pyridine substrates, including those with functional groups that would not be compatible with traditional organometallic reagents. nih.gov

| Pyridine Substrate | Reagent(s) | Position of Amination | Key Finding | Reference |

| Pyridine | NaNH₂ (Sodamide) | C2 (major), C4 (minor) | Classic Tschitschibabin amination. | cdnsciencepub.com |

| 3-Picoline (3-Methylpyridine) | NaNH₂ | C2 | Direct amination at the vacant α-position. | cdnsciencepub.com |

| 5-Ethyl-2-methylpyridine | NaNH₂ | C6 | Refutes earlier claims of C4 amination and pyridyne mechanism. | cdnsciencepub.com |

| Pyridines (general) | NaH / LiI / Amine | C2 | Milder conditions for direct C-H amination. | researchgate.net |

This table summarizes the regioselectivity of amination for different pyridine substrates.

Reactions with Organometallic Complexes

The lone pair of electrons on the nitrogen atom of the pyridine ring allows this compound and its derivatives to act as effective ligands in organometallic chemistry. They can coordinate to a wide variety of metal centers, forming stable complexes with diverse applications.

For example, pyridine derivatives can form borane complexes, such as the 5-ethyl-2-methylpyridine borane complex, which is used as a reducing agent in reductive aminations. researchgate.netsigmaaldrich.com The pyridine moiety stabilizes the borane, creating a manageable and effective reagent.

Pyridine ligands are also integral to the structure and reactivity of transition metal complexes. They can bind to metals like molybdenum, chromium, and gold. nih.govresearchgate.net For instance, the reaction of N-isopropyl-N-2-ethylpyridine with sodium tetrachloroaurate (B171879) (NaAuCl₄) leads to the formation of a gold(III) complex where the ligand binds in a bidentate fashion. nih.gov These complexes are studied for their potential in catalysis, where the electronic and steric properties of the pyridine ligand can be tuned to influence the outcome of reactions such as oxidative addition and reductive elimination. nih.gov The development of organometallic complexes with polypyridyl ligands is also a significant area, as these structures are building blocks for supramolecular assemblies with applications in modern electronics and photocatalysis. researchgate.net

C-H Activation and Bonding Studies with Substituted Pyridines

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds in pyridine rings is a significant area of research, offering atom-economical routes to complex substituted heterocycles. bohrium.com Transition-metal and rare-earth metal complexes have proven particularly effective in catalyzing the selective activation of C-H bonds, often at the ortho-position of the pyridine ring. bohrium.combeilstein-journals.org

Research into the reactivity of Fe-Al complexes has demonstrated the intermolecular activation of the ortho-C-H bond in pyridines, with studies extending to substituted variants like 2-methyl pyridine and 2-ethyl pyridine. Similarly, yttrium and scandium catalysts have been employed for the C-H alkylation of pyridines with various olefins, including α-olefins and styrenes. beilstein-journals.org For these reactions, kinetic isotope effect experiments suggest that the C-H bond activation step is often the rate-determining step in the catalytic cycle. beilstein-journals.org The proposed mechanism typically involves the coordination of the pyridine to the cationic metal center, followed by a B(C₆F₅)₃-promoted deprotonation at the ortho-position to form a pyridyl-metal species. beilstein-journals.org

Yttrium complexes featuring N,N'-diarylethylenediamido ligands have been shown to catalyze the direct ortho-C–H aminoalkylation of 2-substituted pyridines with imines. acs.org The catalytic cycle is thought to proceed through a σ-bond metathesis reaction between a Y–N bond of the catalyst and the ortho-C–H bond of the pyridine substrate, generating an η²-pyridyl intermediate. acs.org This intermediate then undergoes insertion of the imine to form the C-C bond, followed by protonation to yield the aminoalkylated product. acs.org

The table below summarizes various catalytic systems used for the C-H activation of substituted pyridines.

| Catalyst System | Substrate(s) | Reaction Type | Reference |

| Mono(phosphinoamido)-rare earth complexes / B(C₆F₅)₃ | 2-Substituted Pyridines, Alkenes, Imines | ortho-C-H Addition | bohrium.com |

| Yttrium complexes | 2-Substituted Pyridines, Olefins | ortho-Alkylation | beilstein-journals.org |

| Y(NBn₂) (L¹) (THF)₂ | 2-Substituted Pyridines, Imines | ortho-Aminoalkylation | acs.org |

| Fe-Al complexes | Pyridine, 2-Methylpyridine (B31789), 2-Ethylpyridine (B127773) | ortho-C-H Activation | |

| (PBP)IrCO | Pyridine | C-H Oxidative Addition | acs.org |

Coordination Chemistry and Ligand Reactivity

Substituted pyridines, including this compound and its isomers, are versatile ligands in coordination chemistry. The nitrogen atom possesses a lone pair of electrons, allowing it to coordinate to a wide range of metal ions, similar to the behavior of tertiary amines. wikipedia.org The electronic properties and reactivity of the resulting metal complexes are influenced by the nature and position of the substituents on the pyridine ring. rsc.org

For instance, a copper(II) coordination compound, dichloro(O-ethyl 3-methylpyridine-2-carboximidic acid-kappa(2)N,N')copper(II), features a ligand derived from a 3-methylpyridine precursor. ontosight.ai In this complex, the ligand acts as a bidentate donor, coordinating to the copper(II) ion through two nitrogen atoms. ontosight.ai Such coordination geometry plays a crucial role in determining the stability and reactivity of the complex, which has potential applications in catalysis and materials science. ontosight.ai

Studies on tellurium-containing ligands have shown that 2-(2-aryltelluroethyl)-3-methyl pyridines can be synthesized to act as bidentate ligands, coordinating to metal centers through both the soft tellurium atom and the hard pyridine nitrogen atom. orientjchem.orgorientjchem.org In a different context, 3-methylpyridine has been observed acting as a solvate molecule within the crystal structure of a two-dimensional cadmium coordination polymer. researchgate.net In this structure, the 3-methylpyridine molecules are located within channels and are held in place by C-H···N and C-H···π interactions. researchgate.net

The influence of methyl group positioning on the pyridine ring has been studied in the context of dye-sensitized solar cells using copper complexes. rsc.org It was found that additives like 3-methylpyridine (3MP) and 3,5-dimethylpyridine (B147111) (35DMP) coordinate to the [Cu(dmp)₂]²⁺ complex, and the size and position of these alkyl moieties have a significant effect on the electrochemical properties and reduction of the coordinated copper compound. rsc.org

| Complex/System | Pyridine Derivative | Role of Pyridine Derivative | Metal Center | Reference |

| Dichloro(O-ethyl 3-methylpyridine-2-carboximidic acid-kappa(2)N,N')copper(II) | O-ethyl 3-methylpyridine-2-carboximidic acid | Bidentate Ligand | Copper(II) | ontosight.ai |

| Poly[[bis[μ₂-N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato-κN:S,S′]cadmium(II)] 3-methylpyridine monosolvate] | 3-Methylpyridine | Solvate Molecule | Cadmium(II) | researchgate.net |

| [Cu(dmp)₂(3MP)(MeCN)ₓ]²⁺ | 3-Methylpyridine | Additive/Ligand | Copper(II) | rsc.org |

| 2-(2-Aryltelluroethyl)-3-methyl pyridines | 2-(2-Aryltelluroethyl)-3-methyl pyridine | Bidentate (Te,N) Ligand | (Not specified) | orientjchem.orgorientjchem.org |

Reduction and Hydroboration Reactions of Pyridine Borane Complexes

Borane complexes of substituted pyridines are valuable reagents in organic synthesis, serving as stable and manageable sources of borane (BH₃) for reduction and hydroboration reactions. google.comgoogleapis.com While many simple pyridine-borane adducts are thermally unstable, appropriate substitution on the pyridine ring can enhance stability. google.comgoogle.com The 5-ethyl-2-methylpyridine borane complex (PEMB) is a well-documented example of such a stabilized reagent. google.comresearchgate.net This liquid borane complex is thermally more stable than pyridine borane itself and is used for the reduction of various functional groups, including aldehydes, ketones, lactones, esters, amides, and nitriles. googleapis.comgoogleapis.com

In competitive reduction studies using 5-ethyl-2-methylpyridine borane, aldehydes are reduced much more rapidly than ketones, demonstrating the chemoselectivity of the reagent. google.com For example, in a reaction with equimolar amounts of benzaldehyde (B42025) and acetophenone, the reduction yielded a 91:9 ratio of benzyl (B1604629) alcohol to phenethyl alcohol. google.com

The hydroboration of alkenes using these complexes is also a key application. The reaction of 5-ethyl-2-methylpyridine borane with 1-octene (B94956) requires heat (e.g., 70°C) to facilitate the dissociation of the borane from the pyridine ligand, which then adds across the double bond. googleapis.com The presence of an acid, such as acetic acid, can significantly accelerate the hydroboration reaction, allowing it to proceed at lower temperatures. googleapis.com

| Reaction Type | Substrate(s) | Reagent | Conditions | Product(s) | Reference |

| Chemoselective Reduction | Benzaldehyde, Acetophenone | 5-Ethyl-2-methylpyridine borane | Neat, exothermic to 70°C | Benzyl alcohol, Phenethyl alcohol (91:9 ratio) | google.com |

| Reductive Amination | Ketones/Aldehydes, Amines | 5-Ethyl-2-methylpyridine borane (PEMB) | Methanol or neat | Secondary/Tertiary Amines | researchgate.net |

| Hydroboration | 1-Octene | 5-Ethyl-2-methylpyridine borane | Toluene, 70°C, 24h | Trioctylborane, Dioctylalkoxyborane | googleapis.com |

| Accelerated Hydroboration | 1-Octene | 5-Ethyl-2-methylpyridine borane, Acetic Acid | 70°C | (Not specified) | googleapis.com |

Studies on Nitric Oxide (NO) Generation Potential of Pyridine Derivatives

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, and its production is regulated by a family of enzymes known as nitric oxide synthases (NOS). nih.gov Pyridine derivatives have been investigated for their ability to interact with this system, primarily as inhibitors of NOS enzymes rather than as direct generators of NO. nih.gov For example, various 2-aminopyridine-based compounds have been optimized to act as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov This indicates a significant interaction between the pyridine scaffold and the active site of enzymes involved in NO production.

From a chemical perspective, the reaction of pyridine derivatives with nitrogen-containing oxidizing agents is well-established. A prominent industrial process involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid at high temperatures and pressures to produce nicotinic acid (niacin). researchgate.netchimia.ch This reaction demonstrates the reactivity of the alkyl side chains of the pyridine ring towards a strong oxidizing agent derived from nitric oxide, rather than the pyridine ring itself generating NO. The process, however, does produce nitrogen oxides (NOx) and nitrous oxide (N₂O) as by-products. researchgate.netchimia.ch

While direct generation of nitric oxide from simple pyridine derivatives like this compound under physiological conditions is not a widely reported phenomenon, their derivatives are key components in pharmacologically active molecules that modulate biological pathways where NO plays a crucial role, such as vasodilation and neurotransmission. nih.govijsat.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-ethyl-2-methylpyridine. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of atoms within the molecule. ipb.pt

In the ¹H NMR spectrum, the positions of the ethyl and methyl substituents on the pyridine (B92270) ring can be unequivocally assigned. Protons of the methyl and ethyl groups typically resonate in the range of δ 2.1–2.5 ppm. The aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are diagnostic of their relative positions.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The carbons of the ethyl and methyl groups are typically found in the upfield region, around δ 15–25 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. ethernet.edu.et

Table 1: Representative NMR Data for Substituted Pyridines

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Pyridine Ring Protons | 7.0 - 8.5 |

| ¹H | α-Methyl Protons | ~2.5 |

| ¹H | Ethyl Group (CH₂) | ~2.7 |

| ¹H | Ethyl Group (CH₃) | ~1.2 |

| ¹³C | Pyridine Ring Carbons | 120 - 160 |

| ¹³C | α-Methyl Carbon | ~24 |

| ¹³C | Ethyl Group (CH₂) | ~29 |

| ¹³C | Ethyl Group (CH₃) | ~14 |

Note: Exact chemical shifts can vary depending on the solvent and other substituents.

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify the functional groups present in this compound. nih.govresearchgate.net These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The IR spectrum of this compound will display characteristic absorption bands. For instance, C-H stretching vibrations in the pyridine ring and the alkyl substituents are observed around 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. scispace.com

Raman spectroscopy provides complementary information. For example, in copper(II) complexes with 2-ethylpyridine (B127773), the characteristic ν(Cu–N) stretching vibrations are observed in both IR and Raman spectra, confirming the coordination of the pyridine nitrogen to the metal center. rsc.org The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. scispace.comrsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns under ionization. nih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 121.18 g/mol for C₈H₁₁N.

Under electron impact ionization, the molecule fragments in a predictable manner. A common fragmentation pathway involves the loss of a methyl or ethyl group, leading to characteristic fragment ions. The base peak, which is the most intense peak in the spectrum, often corresponds to the stable pyridine core. In-depth fragmentation analysis can be achieved using tandem mass spectrometry (MS/MS), where specific ions are isolated and further fragmented to elucidate their structure. purdue.edunih.gov

X-Ray Diffraction Studies of Crystalline Forms and Complexes

While a crystal structure for this compound itself may not be readily available in common databases, X-ray diffraction has been extensively used to study related pyridine derivatives and their complexes with metal ions. For example, studies on copper(II) complexes with 2-ethylpyridine have revealed detailed structural information, including the coordination geometry around the copper ion. rsc.org Similarly, X-ray diffraction studies of cadmium complexes with methyl-substituted pyridines have provided insights into their coordination chemistry and the formation of polymeric structures. researchgate.net In a serendipitous synthesis, the crystal structure of a copper complex containing a derivative, 3-bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, was determined, showcasing the power of this technique in characterizing novel compounds. theopenscholar.com

Photophysical and Solvatochromic Studies of Pyridine-Based Compounds

The photophysical properties of pyridine-based compounds, including their absorption and emission of light, are an active area of research. mdpi.comresearchgate.net These properties are often sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the surrounding solvent, a phenomenon known as solvatochromism. ijsrset.comijsrst.com

Studies on various pyridine derivatives have shown that the introduction of donor and acceptor groups can significantly alter their photophysical characteristics. mdpi.com For instance, the emission wavelength of some pyridine-based chromophores can be shifted to longer wavelengths (red-shifted) by increasing the solvent polarity. researchgate.net This solvatochromic behavior is often investigated using Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity. ijsrset.comresearchgate.net While specific photophysical data for this compound is not extensively documented in the provided search results, the principles derived from studies of other pyridine derivatives are applicable. The ethyl and methyl groups, being weak electron donors, would be expected to have a modest influence on the absorption and emission properties of the pyridine core.

Theoretical and Computational Chemistry of 3 Ethyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyridine (B92270) derivatives. DFT calculations, such as those using the B3LYP functional with a 6-311G** basis set, can effectively model the electronic structures and vibrational frequencies of these molecules. Such computational approaches are instrumental in resolving discrepancies between experimental spectral data and theoretical predictions, especially when considering solvent effects or crystal packing, which are not accounted for in gas-phase simulations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of 3-ethyl-2-methylpyridine can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. researchgate.netcolab.ws

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. Substituents on the pyridine ring, such as the ethyl and methyl groups in this compound, can influence the energies of these orbitals. beilstein-journals.org For instance, in related substituted pyridines, the introduction of electron-donating groups can raise the HOMO energy level, making the molecule a better electron donor. beilstein-journals.org

Calculations on similar molecules, like 2-, 3-, and 4-ethylpyridines, using the B3LYP/6-311++G(d,p) method have been performed to determine their HOMO and LUMO energies and the corresponding energy gaps. researchgate.net This type of analysis helps in understanding the electronic transitions within the molecule, such as the π→π* transition, which is often responsible for the lowest energy absorption band in their UV spectra. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. beilstein-journals.org

In pyridine and its derivatives, the nitrogen atom typically represents a region of high negative electrostatic potential due to its lone pair of electrons, making it a primary site for electrophilic interaction. beilstein-journals.org Conversely, the hydrogen atoms of the alkyl substituents and the pyridine ring often exhibit positive potential. For substituted pyridines, the electrostatic potential maps can reveal complex topologies. However, key regions of similarity can be identified, such as the negative potential around the nitrogen atom and the positive potential associated with hydrophobic regions. nih.gov

Intramolecular Charge Transfer Properties

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density within a molecule, typically from an electron-donating moiety to an electron-accepting moiety. rsc.org In certain substituted pyridines, this process can be observed and is often associated with a twisted conformation in the excited state, known as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility and preferred spatial arrangements of molecules like this compound. These methods explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For substituted pyridines, the orientation of the substituent groups relative to the pyridine ring is a key conformational feature. nih.gov Computational studies on related molecules have utilized methods like the steric and electrostatic alignment (SEAL) to define common pharmacophore elements and compare the conformations of different pyridine derivatives. nih.gov Such analyses are crucial for understanding how the molecule interacts with biological targets or other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Pyridines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. tandfonline.com For substituted pyridines, QSAR studies have been employed to understand and predict their efficacy as inhibitors of various enzymes or as other bioactive agents. tandfonline.comnih.gov

These models often utilize a variety of molecular descriptors, which can be calculated from the molecular structure and include electronic, steric, and hydrophobic parameters. nih.gov For example, a QSAR study on substituted pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors revealed that molecular shape, flexibility, and the presence of halogen atoms were key factors influencing their activity. tandfonline.com Similarly, a study on imidazo[1,2-a]pyridine (B132010) derivatives identified global topological charge indices and the hydrophobicity of substituents as critical determinants of their activity as acid pump antagonists. nih.gov

The reliability of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (R), the squared correlation coefficient (R²), and the cross-validated squared correlation coefficient (q²). A reliable model should have a q² value greater than 0.6. tandfonline.com

Predictive Studies of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions involving substituted pyridines. DFT calculations can be used to determine activation energies for different reaction pathways, thereby predicting the most likely products. mdpi.com

For instance, studies on the halogenation of pyridines have utilized computational methods to understand the reaction mechanism and the factors influencing regioselectivity. nih.gov These studies have shown that the reactivity can be influenced by steric interactions between the substituents and the departing groups during the reaction. nih.gov

Furthermore, predictive models for nucleophilic aromatic substitution (SNAr) reactions have been developed using descriptors such as the electron affinity (EA) and the molecular electrostatic potential (ESP) at the reaction center. rsc.org These models can accurately predict the relative rates and regioselectivity of SNAr reactions for a wide range of haloarenes, including substituted pyridines. rsc.org Theoretical calculations have also been used to guide the design of catalysts for acylation reactions involving substituted pyridines. researchgate.net

Noncovalent Interaction (NCIplot) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Noncovalent interactions play a crucial role in determining the physical and chemical properties of molecules, influencing everything from crystal packing to biological activity. NCIplot and QTAIM are two computational methods that provide detailed insights into these weak interactions.

Noncovalent Interaction (NCIplot) Analysis

NCIplot is a visualization tool that helps in the identification and characterization of noncovalent interactions in real space. It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). The RDG is a dimensionless quantity that highlights regions where the electron density is changing slowly, which is characteristic of noncovalent interactions.

An NCIplot typically displays isosurfaces of the RDG, which are colored according to the value of the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. This coloring scheme allows for the qualitative classification of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, van der Waals interactions.

Red surfaces signify strong, repulsive interactions, often found in sterically crowded regions or within rings.

For this compound, an NCIplot analysis would be expected to reveal van der Waals interactions associated with the ethyl and methyl groups, as well as potential weak C-H···N or C-H···π interactions, depending on the molecular environment or if dimerization is being studied.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows for the quantitative analysis of chemical bonds and other interactions.

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interaction. acs.org Key topological parameters at a BCP include:

Electron density (ρ(r)) : The value of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of shared-shell interactions (covalent bonds), while a positive value indicates closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions).

Total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between different types of interactions.

In a hypothetical QTAIM analysis of a this compound dimer, one would search for BCPs between the two molecules. The values of ρ(r) and ∇²ρ(r) at these points would quantify the strength and nature of the intermolecular interactions holding the dimer together.

While specific data tables for this compound are not available, the table below provides a general illustration of the kind of data a QTAIM analysis would yield for intermolecular interactions.

| Interaction Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) |

| Strong Hydrogen Bond | 0.020 - 0.040 | > 0 |

| Weak Hydrogen Bond | 0.002 - 0.020 | > 0 |

| van der Waals | < 0.010 | > 0 |

Table 1: Illustrative QTAIM Parameters for Noncovalent Interactions. This table shows typical ranges of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) for different types of noncovalent interactions that could be present in systems involving this compound. The data is generalized and not from a specific study on this compound.

The combination of NCIplot and QTAIM provides a powerful and comprehensive approach to studying noncovalent interactions. While the scientific community has not yet published a dedicated study on this compound using these methods, their application would undoubtedly provide valuable insights into the subtle forces that govern its behavior at the molecular level.

Research Applications in Specialized Chemical Domains

Precursor for Pharmacologically Active Compounds in Drug Discovery Research

The pyridine (B92270) scaffold is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs. mdpi.comnih.govresearchgate.net 3-Ethyl-2-methylpyridine and its isomers are key starting materials in the synthesis of various pharmacologically significant molecules.

One of the most significant industrial applications of 5-ethyl-2-methylpyridine (B142974) is its role as a precursor to nicotinic acid (Vitamin B3). wikipedia.orgnih.gov The primary method for this conversion is the liquid-phase oxidation of 5-ethyl-2-methylpyridine using nitric acid. nih.govresearchgate.net This process typically involves high temperatures and pressures to achieve the desired transformation. nih.govresearchgate.net

The reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which then undergoes decarboxylation to yield nicotinic acid. nih.gov Industrially, this method is well-established and capable of producing high yields. researchgate.netnih.gov

| Parameter | Condition | Reference(s) |

| Starting Material | 5-Ethyl-2-methylpyridine | nih.govresearchgate.net |

| Oxidizing Agent | Nitric Acid (HNO₃) | nih.govresearchgate.netresearchgate.net |

| Temperature | 190–270 °C | nih.govresearchgate.net |

| Pressure | 2–8 MPa | nih.govresearchgate.net |

| Intermediate | 2,5-Pyridinedicarboxylic acid | nih.gov |

| Final Product | Nicotinic Acid | wikipedia.orgnih.gov |

Nicotinic acid, in turn, can be converted into various derivatives, such as nicotinamide (B372718). Nicotinamide and nicotinic acid are precursors for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial co-factor in numerous metabolic processes. nih.gov Further chemical transformations can convert nicotinic acid into amides, such as N-methyl-2-pyridone-5-carboxylic acid amide, through processes involving thionyl chloride and ammonia (B1221849). scispace.com

The nitrogen atom in the pyridine ring of this compound can be quaternized, typically by reacting it with an alkyl halide, to form pyridinium (B92312) salts. researchgate.net These salts are a class of cationic surfactants known for their antimicrobial properties. ontosight.aijst.go.jp Their structure, featuring a hydrophilic quaternary nitrogen head and a hydrophobic alkyl tail, allows them to interact with and disrupt microbial cell membranes, leading to cell death. researchgate.netnih.gov

Research has shown that the antimicrobial efficacy of these pyridinium salts is highly dependent on the length of the alkyl chain attached to the nitrogen atom. nih.gov

Derivatives with 10 to 14 carbon units in the alkyl tail often exhibit optimal antimicrobial activity. nih.gov

Compounds such as 1-dodecyl-3-ethyl-2-methylpyridinium bromide are noted for their biocidal activity and potential use in disinfection and antisepsis formulations. ontosight.ai

Studies on various substituted pyridinium salts have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi such as Candida albicans. researchgate.netnih.govmdpi.com

| Compound Structure | Target Microbe | Activity Level | Reference(s) |

| Pyridinium salt with a 3-phenylpropyl chain | Staphylococcus aureus | High | researchgate.net |

| Chalcone-based pyridinium salt (C10-C14 alkyl tail) | Staphylococcus aureus, Candida albicans | High (MIC = 1.56-3.125 µM) | nih.gov |

| Chalcone-based pyridinium salt (C10-C12 alkyl tail) | Escherichia coli | Significant (MIC = 6.25 µM) | nih.gov |

| Gemini pyridinium salts (C10 or longer alkyl chain) | Staphylococcus aureus | Good (MIC = 0.25 µg/mL) | mdpi.com |

Ligand Development for Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems. mdpi.commdpi.com Developing ligands that can selectively target specific nAChR subtypes is a major goal in drug discovery for treating conditions like Alzheimer's disease and cognitive dysfunction. mdpi.comunimi.it

The pyridine ring is a fundamental component of nicotine (B1678760) and many synthetic analogues that bind to nAChRs. mdpi.comnih.gov The structure of this compound provides a valuable scaffold that can be chemically modified to create novel ligands. The position and nature of substituents on the pyridine ring are critical for determining the binding affinity and selectivity of a ligand for different nAChR subtypes, such as the α4β2 and α7 subtypes. mdpi.commdpi.comunimi.it By altering the groups attached to the this compound core, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired interactions with these receptors. nih.gov

Role in Agrochemical Research and Development

Pyridine and its derivatives, particularly methylpyridines, are foundational intermediates in the agrochemical industry, used to synthesize a new generation of pesticides that are highly effective and have low toxicity. agropages.com 5-Ethyl-2-methylpyridine is an important building block in the production of certain crop protection chemicals. jubilantingrevia.com For instance, it serves as an intermediate in the synthesis of the herbicide topramezone. jubilantingrevia.com The development of pesticides from pyridine-based compounds is a significant area of research, as these products often exhibit good environmental compatibility. agropages.com The chlorination and fluorination of methylpyridine derivatives are common strategies to produce advanced pesticide intermediates. agropages.comsemanticscholar.org

Applications in Advanced Material Science and Polymer Chemistry

As discussed previously, the quaternization of this compound leads to the formation of pyridinium salts. When a long alkyl chain (e.g., dodecyl) is used in this synthesis, the resulting molecule, such as 1-dodecyl-3-ethyl-2-methylpyridinium bromide, exhibits surfactant properties. ontosight.ai These molecules are amphiphilic, possessing a positively charged, hydrophilic pyridinium head and a long, nonpolar, hydrophobic tail.

This dual nature makes them effective stabilizers in the synthesis of nanomaterials. ontosight.aiijcmas.com During the formation of nanoparticles in a solution, surfactant molecules can adsorb onto the particle surfaces. researchgate.net This creates a protective layer that prevents the nanoparticles from aggregating, ensuring they remain dispersed and maintain their unique nanoscale properties. ijcmas.comresearchgate.net The use of such cationic surfactants is a known strategy in the formulation of nano-emulsions and the synthesis of various nanoparticles, including those made of gold or silica. ontosight.aiijcmas.com

Catalysis and Catalyst Design

The specific electronic and steric characteristics of this compound make it and its related structures valuable in the design and application of catalysts for a range of chemical transformations.

In homogeneous catalysis, pyridine and its derivatives are crucial ligands that can stabilize metal centers and modulate their catalytic activity. researchgate.net this compound can serve as a ligand, where the nitrogen atom's lone pair of electrons coordinates to a metal ion. The alkyl substituents (ethyl and methyl) on the pyridine ring are electron-donating, which increases the basicity and electron density on the nitrogen atom compared to unsubstituted pyridine.

This increased basicity can significantly influence catalytic performance. For example, in the reduction of aromatic nitro compounds using palladium(II) complexes with substituted pyridine ligands (PdCl₂(XₙPy)₂), the catalytic activity is strongly correlated with the electronic properties of the ligand. acs.org While studies on ligands with electron-withdrawing groups like chloro-substituents showed high activity, the principle demonstrates that tuning the electronic nature of the pyridine ligand is a key strategy in catalyst design. acs.org The introduction of a pyridine ring into macrocyclic ligands is also a known strategy to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes used in catalysis. unimi.it The rigid structure and tunable electronic properties of the pyridine core are essential to these applications. researchgate.netunimi.it

Heterogeneous catalysis, particularly for oxidation reactions, represents a significant area of application for alkylpyridines. The vapor-phase oxidation of compounds structurally similar to this compound, such as 5-ethyl-2-methylpyridine and 3-methylpyridine (B133936) (β-picoline), has been extensively studied, primarily for the synthesis of valuable pyridinecarboxylic acids like nicotinic acid (a form of vitamin B₃). ect-journal.kzwikipedia.org

These processes typically employ mixed metal oxide catalysts, with vanadium-titanium (B8517020) oxide (V-Ti-O) systems being particularly prominent. ect-journal.kzcatalysis.ru The catalyst's performance is highly dependent on its composition and structure. For instance, using titanium dioxide in its anatase crystal form as a support for vanadium oxide (V₂O₅) generally leads to higher catalyst activity compared to the rutile form. ect-journal.kzect-journal.kz The addition of other metal oxides as promoters can further enhance activity and selectivity. Modifying V-Ti-O catalysts with oxides of tin (SnO₂), manganese (Mn), or zirconium (ZrO₂) has been shown to improve catalyst efficiency and the yield of the desired acid product. ect-journal.kzmdpi.comshd-pub.org.rs In the oxidation of 5-ethyl-2-methylpyridine, the main product is often 6-methylnicotinic acid.

The following table summarizes findings from the oxidation of related alkylpyridines over various heterogeneous catalysts.

| Reactant | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 3-Methylpyridine | V₂O₅–TiO₂ (Anatase) | V₂O₅-anatase is more active and selective in forming pyridine carboxylic acids than V₂O₅-rutile. | ect-journal.kz |

| 4-Methylpyridine | V-Ti-Mn-O | The three-component V-Ti-Mn-O catalyst showed superior performance and stability compared to the V-Ti-O system, attributed to smaller particle size and synergistic effects between the metals. | mdpi.com |

| 5-Ethyl-2-methylpyridine | V-Ti-O | Studied for gas-phase oxidation, demonstrating the relevance of this catalyst class for multifunctional pyridines. | catalysis.ru |

| 3-Methylpyridine | V₂O₅ modified with SnO₂ or ZrO₂ | Modification with SnO₂ or ZrO₂ increases the activity and selectivity of the vanadium-oxide catalyst for nicotinic acid formation. | shd-pub.org.rs |

| 2-Methyl-5-ethylpyridine | V-Ti catalysts | The activity of anatase-containing V-Ti catalysts is higher than that of rutile-containing ones; anatase itself is twice as active as rutile in this oxidation. | ect-journal.kz |

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign catalytic processes involving pyridine derivatives. A key focus is the replacement of traditional, harsh oxidizing agents like nitric acid with cleaner alternatives such as air or oxygen, and the use of recyclable heterogeneous catalysts. mdpi.comresearchgate.net

The vapor-phase oxidation of methylpyridines over solid oxide catalysts is considered a greener and simpler method for producing pyridinecarboxylic acids compared to conventional liquid-phase routes. ect-journal.kz An important advancement in this area is the use of zeolite-based catalysts, such as ZSM-5 and ZSM-11. tandfonline.comrsc.org These materials offer several advantages, including high efficiency under solvent-free conditions, which reduces waste. tandfonline.comrsc.org

Environmental Chemistry Research and Biodegradation Studies

Environmental Fate and Transport Mechanisms of Pyridine (B92270) Compounds

Pyridine and its derivatives, including alkylpyridines like 3-Ethyl-2-methylpyridine, are released into the environment primarily through industrial and agricultural activities. tandfonline.com Their subsequent fate and transport are governed by a combination of abiotic and biotic processes. tandfonline.comresearchgate.net Key physical and chemical properties, such as water solubility and vapor pressure, alongside environmental factors like pH, dictate their distribution across different environmental compartments.

Pyridine itself is highly soluble in water. nih.gov This property suggests that it can be readily transported in aqueous systems. However, its partitioning behavior is significantly influenced by pH. As a weak organic base, pyridine's ionization constant (pKa) determines its form in solution. nih.gov In acidic to neutral waters, the protonated pyridinium (B92312) cation is the dominant species. This cationic form tends to adsorb more strongly to soil and sediment particles, particularly those with high organic carbon content, which reduces its mobility. nih.govnih.gov Conversely, in alkaline soils, the neutral form of 2-methyl-5-ethylpyridine is more prevalent, leading to lower adsorption and potentially higher mobility. nih.gov

Volatilization from water surfaces is generally not considered a major transport pathway for pyridine, especially at lower pH values where the less volatile cationic form predominates. nih.govcdc.gov However, volatilization of the neutral species from moist soil can be an important fate process. nih.gov In the atmosphere, pyridine compounds may be subject to photooxidation or be removed through wet deposition (precipitation). nih.gov

Biodegradation Pathways and Microbial Metabolism Studies

The biodegradation of alkylpyridines is a critical process in their environmental attenuation. Research has identified several bacterial strains capable of utilizing these compounds as sole sources of carbon, nitrogen, and energy. tandfonline.comnih.gov The specific metabolic pathway employed often depends on the structure of the pyridine derivative and the microbial species involved.

A notable discovery has been the unique degradation pathway for this compound by the bacterium Gordonia nitida LE31, which was isolated from industrial wastewater. nih.govresearchgate.net Studies have shown that this strain degrades both 3-ethylpyridine (B110496) and 3-methylpyridine (B133936) through a novel pathway involving the cleavage of the pyridine ring between the C-2 and C-3 positions. nih.gov This is distinct from other known pyridine degradation mechanisms, such as initial oxidation of the alkyl side chain or hydroxylation of the aromatic ring. nih.gov

Key findings from the research on Gordonia nitida LE31 include:

Cross-degradation: Cells grown on 3-methylpyridine were able to degrade 3-ethylpyridine without a lag period, and vice versa, suggesting the same enzymatic machinery is responsible for the degradation of both compounds. nih.gov

Metabolite Identification: Formic acid was identified as a metabolite during the degradation process. nih.gov

Enzyme Activity: The activity of enzymes like levulinic aldehyde dehydrogenase and formamidase was significantly higher in cells grown on 3-methylpyridine and 3-ethylpyridine compared to those grown on acetate. This, along with the degradation of levulinic acid by these cells, supports the proposed C-2–C-3 ring cleavage pathway. nih.gov

The table below summarizes the key aspects of the biodegradation pathway of this compound by Gordonia nitida LE31.

| Feature | Description | Reference |

| Microorganism | Gordonia nitida LE31 | nih.govresearchgate.net |

| Degradation Pathway | C-2–C-3 ring cleavage | nih.gov |

| Key Intermediates/Metabolites | Formic acid, Levulinic acid | nih.gov |

| Initial Reaction | Ring cleavage, not side-chain oxidation or ring hydroxylation | nih.gov |

Other bacteria, such as Arthrobacter species, have also been shown to degrade various alkylpyridines. For instance, an Arthrobacter sp. isolated from subsurface sediment can utilize 2-methylpyridine (B31789) and 2-ethylpyridine (B127773) as primary nutrient sources. nih.gov However, the degradation pathways in these organisms may differ, often involving initial hydroxylation of the pyridine ring. tandfonline.comnih.gov The biodegradability of the pyridine ring is highly sensitive to the type and position of substituents. tandfonline.com

Ecological Impact Assessments in Research Contexts

The introduction of pyridine compounds into the environment raises concerns about their potential ecological impact. ontosight.ai Research has focused on assessing their toxicity to various organisms and their broader effects on ecosystem functions.

Screening assessments of alkylated pyridines have provided data on their acute aquatic toxicity. These studies indicate that while not classified as highly hazardous, they do pose a risk to aquatic life. canada.ca For example, a mixture of alkylated pyridines showed toxicity to green algae (Selenastrum capricornutum), water fleas (Daphnia magna), and fish, with effect concentrations varying depending on the specific compound and test organism. canada.ca

The table below presents a summary of empirical aquatic toxicity data for a mixture of pyridine, alkyl derivatives.

| Organism | Endpoint | Concentration Range (mg/L) | Reference |

| Selenastrum capricornutum (Green Algae) | EC50 | 30.6 - 61.2 | canada.ca |

| Daphnia magna (Water Flea) | EC50 | 8.8 - 68.8 | canada.ca |

| Fish | LC50 | 2.2 - 81.1 | canada.ca |

Beyond direct toxicity, research has explored other environmental effects. For instance, certain pyridine derivatives, specifically O-alkyl-pyridineamidoximes, have been shown to influence the mobility of heavy metals in soil. nih.gov Studies indicated that these compounds could reduce the mobility of metals like copper, lead, and iron, causing them to be retained in the soil matrix. nih.gov This suggests a potential for these compounds to alter soil chemistry and ecosystem functioning. nih.gov At concentrations below 100 mg/kg, these specific pyridineamidoximes did not appear to affect plant seed germination. nih.gov The environmental impact of pyridine compounds is a significant concern due to their potential to contaminate soil and water, and their toxicity to aquatic organisms. ontosight.airesearchgate.net

Development and Validation of Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of 3-Ethyl-2-methylpyridine from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized, each offering distinct advantages based on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a widely adopted technique for the analysis of pyridine (B92270) derivatives like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For this compound, reverse-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

A typical RP-HPLC method for the analysis of 5-Ethyl-2-methylpyridine (B142974), a closely related isomer, uses a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. The method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.

Method validation is a critical process to ensure the reliability of HPLC results. According to International Council for Harmonisation (ICH) guidelines, validation encompasses several parameters, including precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness. For instance, a validated RP-HPLC method for a novel pyridine derivative demonstrated good precision, accuracy, and linearity, confirming its suitability for quantitative analysis. Specificity is also crucial to ensure that the analyte's measurement is not affected by other components in the sample, such as placebos in pharmaceutical formulations.

Table 1: Key Parameters in HPLC Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of test results to the true value. | 98-102% recovery. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from placebo or other components at the analyte's retention time. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, temperature, etc. |

This table provides a general overview. Specific acceptance criteria may vary depending on the regulatory guidelines and the nature of the analysis.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For the analysis of pyridine and its derivatives, GC is often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

The selection of the appropriate GC column is critical for achieving good separation of isomers. For instance, a (5%-phenyl)-methylpolysiloxane column (like HP-5ms) has been successfully used for the separation of 5-ethyl-2-methylpyridine from other niacin impurities. The use of headspace GC (HS-GC) is an effective technique for analyzing volatile compounds in solid and liquid samples, minimizing sample preparation.

In some cases, derivatization is employed to improve the volatility and thermal stability of analytes for GC analysis. However, direct GC-MS methods without derivatization have also been developed for the analysis of related compounds, offering a more eco-friendly approach. The choice of whether to use derivatization depends on the specific properties of the analyte and the complexity of the sample matrix. While pyridine can be injected directly into a GC system, there are considerations regarding its potential interaction with the column's stationary phase, especially with PEG-based columns.

Table 2: GC Conditions for Analysis of a Mixture Including 5-Ethyl-2-methylpyridine

| Parameter | Condition |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

| Ionization Energy | 70 eV |

| Source: |

Hyphenated Techniques for Comprehensive Analysis